

5-Bromo-2-tetralone: A Technical Overview for Advanced Research

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Compound of Interest		
Compound Name:	5-Bromo-2-tetralone	
Cat. No.:	B157838	Get Quote

For Immediate Release: A comprehensive technical guide on **5-Bromo-2-tetralone**, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a common synthetic application, and visualizes the reaction workflow for researchers, scientists, and drug development professionals.

Core Physicochemical Data

5-Bromo-2-tetralone is a bicyclic aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its molecular structure, featuring a bromine atom on the aromatic ring and a ketone in the aliphatic ring, allows for a variety of chemical transformations. The fundamental properties of **5-Bromo-2-tetralone** are summarized below.

Property	Value	Source(s)
Molecular Formula	C10H9BrO	[1][2]
Molecular Weight	225.08 g/mol	[1][2]
IUPAC Name	5-bromo-3,4- dihydronaphthalen-2(1H)-one	[1][2]
CAS Number	132095-53-5	[1]



Synthetic Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

In the realm of drug development, **5-Bromo-2-tetralone** is a valuable precursor for creating diverse molecular scaffolds. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents to the tetralone core. Such modifications are crucial for tuning the biological activity of potential drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-tetralone

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **5-Bromo-2-tetralone** with an arylboronic acid. This procedure is based on established methodologies for similar aryl bromides.[3][4][5]

Materials:

- 5-Bromo-2-tetralone
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate (Pd(OAc)₂; 0.5 mol%)
- Potassium carbonate (K₂CO₃; 3.0 equivalents)
- Solvent: 1,4-Dioxane and Water (4:1 mixture)
- Nitrogen or Argon gas (for inert atmosphere)
- Standard laboratory glassware (reaction flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Ethyl acetate, brine, and anhydrous sodium sulfate (for workup and purification)



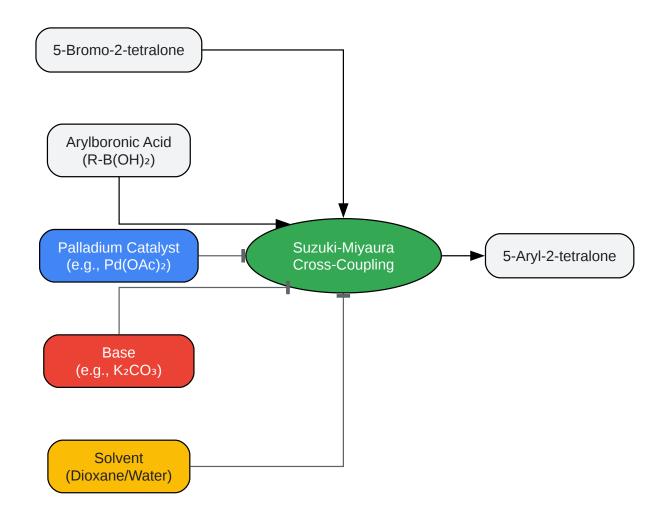
Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-2-tetralone (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
- Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.5 mol%) in a small amount of the solvent mixture and add it to the reaction flask.
- Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-tetralone.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction, a key transformation for **5-Bromo-2-tetralone** in synthetic chemistry.





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Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

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